N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
N-(2-(4-Cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolone core fused with a pyridine ring and linked to a 5-methylisoxazole carboxamide moiety via an ethyl spacer. The cyclopropyl group may enhance metabolic stability, while the pyridinyl substituent could improve solubility and binding interactions with target proteins.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11-9-14(21-26-11)16(24)19-7-8-22-17(25)23(13-4-5-13)15(20-22)12-3-2-6-18-10-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTZRFOVXPALKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a pyridine moiety , and an isoxazole group , which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 356.38 g/mol. The unique combination of these functional groups allows for diverse interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : The triazole ring is known for its antifungal properties, making the compound a candidate for treating fungal infections. Studies have shown that derivatives of triazoles exhibit significant antifungal activity against various strains .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the pyridine and triazole moieties enhances its potential as an anticancer agent by targeting specific cancer pathways .
- Anti-inflammatory Effects : Compounds with isoxazole and triazole structures have demonstrated anti-inflammatory properties, suggesting that this compound may be effective in reducing inflammation in various models .
The mechanism of action involves interaction with specific enzymes and receptors. The triazole ring can act as an inhibitor of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cells . Additionally, the compound may modulate signaling pathways related to cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
A comprehensive SAR study has indicated that modifications in the structure can significantly impact biological activity. For instance:
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| Addition of methyl groups | Enhanced anticancer activity | |
| Variation in substituents on the pyridine ring | Altered binding affinity to targets |
Case Studies
- Anticancer Studies : In vitro studies have shown that derivatives similar to this compound exhibited IC50 values below 10 µM against various cancer cell lines, indicating potent anticancer activity .
- Antifungal Activity : Compounds with similar structures have been tested against Candida species and demonstrated significant antifungal effects at low concentrations, suggesting that this compound could be effective against resistant strains .
Scientific Research Applications
Chemical Overview
Chemical Structure:
The compound features a unique structural arrangement with multiple functional groups, including a cyclopropyl group, a pyridine moiety, and a triazole ring. Its molecular formula is C18H20N4O3 with a molecular weight of approximately 344.38 g/mol.
IUPAC Name:
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogenic strains:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.125 μg/mL |
| Escherichia coli | Antibacterial | 0.250 μg/mL |
| Candida albicans | Antifungal | 0.500 μg/mL |
These findings suggest that this compound may serve as a novel therapeutic agent in combating infections resistant to traditional antibiotics.
Anticancer Properties
The structural characteristics of this compound indicate potential anticancer activity. Research on related triazole compounds suggests several mechanisms through which they can inhibit cancer cell proliferation:
Mechanisms of Action:
- Inhibition of Cell Cycle Progression: Preventing cancer cells from dividing.
- Induction of Apoptosis: Triggering programmed cell death in malignant cells.
- Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply tumors.
Preliminary studies demonstrate that derivatives similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl Group | C-3 | Increases antibacterial activity |
| Methyl Group | N-4 | Reduces activity if too long |
| Phenyl Group | C-5 | Essential for high activity |
These insights guide the synthesis of more potent derivatives by modifying specific functional groups.
Case Studies
Several studies have investigated the biological activities of similar triazole derivatives:
- Study on Antimicrobial Efficacy: A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Modifications at the phenyl position significantly enhanced antibacterial properties.
- Anticancer Screening: A derivative was tested against multiple cancer cell lines and exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogous derivatives reported in the literature, focusing on synthesis, physicochemical properties, and structural features.
Structural Analogues: Pyrazole-Carboxamide Derivatives
describes a series of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). These compounds share a pyrazole-carboxamide backbone but differ in substituents (e.g., aryl groups, halogens) (Table 1).
Table 1: Key Properties of Pyrazole-Carboxamide Analogues
| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Formula | MS (ESI) [M+H]+ |
|---|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | C21H15ClN6O | 403.1 |
| 3b | 4-Cl-Phenyl, Phenyl | 68 | 171–172 | C21H14Cl2N6O | 437.1 |
| 3c | p-Tolyl, Phenyl | 62 | 123–125 | C22H17ClN6O | 417.1 |
| 3d | 4-F-Phenyl, Phenyl | 71 | 181–183 | C21H14ClFN6O | 421.0 |
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase melting points (e.g., 3b: 171–172°C vs. 3a: 133–135°C), likely due to enhanced intermolecular interactions .
- Yield Trends : Fluorinated derivatives (e.g., 3d: 71% yield) exhibit higher synthetic efficiency compared to chlorinated analogues (3b: 68%), suggesting halogen-dependent reactivity in coupling steps .
Functional Group Comparisons
The target compound replaces the pyrazole ring in 3a–3p with a 1,2,4-triazolone core and introduces a pyridin-3-yl group. These modifications may confer distinct advantages:
- Triazolone vs.
- Pyridinyl vs. Aryl Groups : The pyridin-3-yl substituent introduces a basic nitrogen, which could improve solubility and π-stacking interactions in biological targets compared to purely aromatic systems .
Computational and Crystallographic Insights
- Hydrogen Bonding : The triazolone’s carbonyl group and pyridine’s nitrogen atom create multiple hydrogen-bonding sites, as modeled using Mercury CSD 2.0. This contrasts with the halogen-driven packing in 3a–3p, where Cl/F substituents dominate crystal lattice interactions .
- Synthetic Methodology : While employs EDCI/HOBt-mediated coupling for pyrazole-carboxamides, the target compound likely requires specialized conditions (e.g., cyclopropane introduction via Buchwald-Hartwig coupling), though direct synthetic data are unavailable.
Research Implications
The structural uniqueness of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide positions it as a promising candidate for further pharmacological evaluation.
Q & A
Q. How can researchers manage conflicting data in polymorphism studies?
- Methodology : Use synchrotron-based powder XRD to detect polymorphic forms. Pair with Raman spectroscopy to distinguish lattice vibrations. Thermodynamic stability is assessed via slurry conversion experiments. For ambiguous cases, Crystal Structure Prediction (CSP) algorithms (e.g., GRACE) model energy landscapes to predict stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
